molecular formula C20H15BrN2O7S B10864413 Ethyl 2-(acetylamino)-6-bromo-7-{[(4-nitrophenyl)carbonyl]oxy}-1-benzothiophene-3-carboxylate

Ethyl 2-(acetylamino)-6-bromo-7-{[(4-nitrophenyl)carbonyl]oxy}-1-benzothiophene-3-carboxylate

Cat. No.: B10864413
M. Wt: 507.3 g/mol
InChI Key: PYEGCPPLWJQCDV-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-6-bromo-7-[(4-nitrobenzoyl)oxy]-1-benzothiophene-3-carboxylate: is a complex organic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes a bromine atom, an acetylamino group, and a nitrobenzoyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(acetylamino)-6-bromo-7-[(4-nitrobenzoyl)oxy]-1-benzothiophene-3-carboxylate typically involves multiple steps. One common route starts with the bromination of benzothiophene, followed by the introduction of the acetylamino group through acetylation. The nitrobenzoyl ester is then introduced via esterification. Each step requires specific reaction conditions, such as the use of bromine in the presence of a catalyst for bromination, acetic anhydride for acetylation, and a suitable esterification agent for the final step .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. Continuous-flow systems allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The bromine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.

Industry: In material science, the compound is explored for its potential use in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism by which ethyl 2-(acetylamino)-6-bromo-7-[(4-nitrobenzoyl)oxy]-1-benzothiophene-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. The nitrobenzoyl ester can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .

Comparison with Similar Compounds

  • Ethyl 4-nitrobenzoylacetate
  • Ethyl 2-((4-nitrobenzoyl)amino)benzoate
  • Benzocaine (ethyl p-aminobenzoate)

Comparison: Ethyl 2-(acetylamino)-6-bromo-7-[(4-nitrobenzoyl)oxy]-1-benzothiophene-3-carboxylate is unique due to the presence of the benzothiophene ring, which imparts distinct electronic properties. Compared to ethyl 4-nitrobenzoylacetate, it has additional functional groups that allow for more diverse chemical reactions. Benzocaine, while also an ester, lacks the complexity and potential for varied interactions seen in the benzothiophene derivative .

Properties

Molecular Formula

C20H15BrN2O7S

Molecular Weight

507.3 g/mol

IUPAC Name

ethyl 2-acetamido-6-bromo-7-(4-nitrobenzoyl)oxy-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H15BrN2O7S/c1-3-29-20(26)15-13-8-9-14(21)16(17(13)31-18(15)22-10(2)24)30-19(25)11-4-6-12(7-5-11)23(27)28/h4-9H,3H2,1-2H3,(H,22,24)

InChI Key

PYEGCPPLWJQCDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)NC(=O)C

Origin of Product

United States

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